molecular formula C13H11N3O5S B14625775 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid CAS No. 57296-17-0

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid

Cat. No.: B14625775
CAS No.: 57296-17-0
M. Wt: 321.31 g/mol
InChI Key: BUIGRWWICNHDPO-UHFFFAOYSA-N
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Description

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid is a synthetic azo compound of high interest in chemical and materials science research. This molecule features a sulfonated aromatic diazonium component linked to a benzoic acid group, a structure characteristic of many specialized azo dyes. Its primary research application is as a key intermediate or precursor in the synthesis of more complex azo dyes and pigments. The presence of both a sulfonic acid group, which enhances water solubility, and a carboxylic acid group provides versatile sites for further chemical modification or for covalent attachment to other molecules and surfaces. Researchers utilize this compound to develop novel colorants with specific properties, study the photoisomerization behavior of azo compounds, and create functional materials such as photochromic systems and molecular sensors. The mechanism of action for azo compounds like this one often involves a reversible trans-cis photoisomerization around the azo bond (-N=N-), a unique property that allows them to function as molecular switches. The benzoic acid moiety can be used to anchor the molecule to various substrates, while the sulfonic acid group ensures compatibility with aqueous environments. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57296-17-0

Molecular Formula

C13H11N3O5S

Molecular Weight

321.31 g/mol

IUPAC Name

2-[(2-amino-5-sulfophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H11N3O5S/c14-10-6-5-8(22(19,20)21)7-12(10)16-15-11-4-2-1-3-9(11)13(17)18/h1-7H,14H2,(H,17,18)(H,19,20,21)

InChI Key

BUIGRWWICNHDPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Diazotization of Anthranilic Acid

Procedure :

  • Diazotization : 2-Aminobenzoic acid (anthranilic acid) is treated with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.
    $$
    \text{2-Aminobenzoic acid} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{H}2\text{O}
    $$
  • Coupling : The diazonium salt reacts with 2-amino-5-sulfobenzoic acid in a basic medium (pH 7–9) to form the azo bond.
    $$
    \text{Diazonium salt} + \text{2-Amino-5-sulfobenzoic acid} \xrightarrow{\text{Na}2\text{CO}3} \text{Target compound}
    $$

Key Parameters :

  • Temperature control (0–5°C) to prevent diazonium decomposition.
  • pH adjustment to stabilize the coupling reaction.

Yield : 70–80% after recrystallization from ethanol.

Sulfonation Post-Coupling

Procedure :

  • Azo Coupling : Diazotized anthranilic acid is coupled with 2-aminophenol to form 2-[(2-aminophenyl)diazenyl]benzoic acid.
  • Sulfonation : The intermediate is treated with chlorosulfonic acid (ClSO₃H) at 130–150°C to introduce the -SO₃H group at position 5.
    $$
    \text{Intermediate} + \text{ClSO}_3\text{H} \rightarrow \text{2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid}
    $$

Advantages :

  • Direct sulfonation avoids the need for pre-sulfonated coupling components.
  • Higher regioselectivity due to the directing effect of the -NH₂ group.

Challenges :

  • Requires harsh conditions (e.g., excess ClSO₃H), leading to potential side reactions.

One-Pot Synthesis via Sulfonated Diazonium Salts

Procedure :

  • Sulfonation of Anthranilic Acid : Anthranilic acid is sulfonated with H₂SO₄ at 80°C to yield 2-amino-5-sulfobenzoic acid.
  • Diazotization and Coupling : The sulfonated derivative is diazotized and coupled with anthranilic acid in a single pot.

Optimization :

  • Use of catalytic H₂SO₄ improves sulfonation efficiency.
  • Coupling at pH 7–8 enhances azo bond formation.

Yield : 65–75% with purity >95% (HPLC).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Diazotization + Coupling High purity, scalable Requires pre-sulfonated coupling agent 70–80%
Sulfonation Post-Coupling Flexible, avoids pre-sulfonation Harsh conditions, side reactions 60–70%
One-Pot Synthesis Streamlined, fewer steps Complex purification 65–75%

Characterization and Quality Control

  • FT-IR : Peaks at 3450 cm⁻¹ (-NH₂), 1680 cm⁻¹ (-COOH), 1170 cm⁻¹ (-SO₃H), and 1490 cm⁻¹ (-N=N-).
  • ¹H NMR : δ 8.1–8.3 ppm (aromatic protons), δ 6.9–7.2 ppm (-NH₂), δ 12.5 ppm (-COOH).
  • HPLC : Retention time ~4.2 min (C18 column, methanol:water = 70:30).

Industrial and Environmental Considerations

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl, H₂SO₄) is critical.
  • Green Chemistry : Recent studies suggest using ionic liquids as solvents to reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. The compound’s azo group can be excited by light, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo benzoic acid derivatives share structural motifs but differ in substituents, which significantly influence their physicochemical properties, stability, and applications. Below is a detailed comparison with three structurally related compounds:

Sulfasalazine (2-Hydroxy-5-[(E)-[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic Acid)

  • Structural Differences : Replaces the sulfophenyl group with a pyridinylsulfamoylphenyl moiety.
  • Key Properties :
    • Higher molecular weight (470.48 g/mol vs. ~298.34 g/mol for the target compound) due to the pyridine-sulfonamide group .
    • Enhanced bioavailability due to the sulfonamide group, making it a prodrug for inflammatory bowel disease .
    • Lower aqueous solubility compared to the target compound, as the sulfonic acid group in the latter improves hydrophilicity .

2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic Acid

  • Structural Differences: Features a tert-butyl and hydroxyl group instead of the amino and sulfonic acid groups.
  • Key Properties: Increased hydrophobicity (logP ~3.2 vs. ~0.5 for the target compound) due to the tert-butyl group . Intramolecular hydrogen bonding (O–H⋯O and O–H⋯N) stabilizes the planar conformation, with a dihedral angle of 23.86° between aromatic rings .
  • Applications: Primarily studied in coordination chemistry with organotin species for catalytic applications .

2-Hydroxy-5-[(E)-(4-methoxyphenyl)diazenyl]benzoic Acid (FUGYIP)

  • Structural Differences : Substitutes the sulfophenyl group with a methoxyphenyl group.
  • Key Properties :
    • Reduced acidity (pKa ~4.5 for –COOH vs. ~1.5 for the sulfonic acid-containing target compound) .
    • Planarity: Dihedral angle of 5.43° between aromatic rings, closer to coplanarity than the target compound (~23° in tert-butyl analogue), enhancing conjugation and UV-Vis absorption .
    • Solubility: Lower in water but higher in organic solvents due to the methoxy group .
  • Applications : Used as a dye intermediate and in photophysical studies .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Aqueous Solubility Melting Point (K) Applications
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid ~298.34 –NH₂, –SO₃H High Not reported Dyes, coordination chemistry
Sulfasalazine 470.48 –OH, –SO₂NH(pyridinyl) Moderate 533–535 Pharmaceuticals
2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic acid 298.34 –OH, –C(CH₃)₃ Low 453–455 Catalysis, metal complexes
2-Hydroxy-5-[(E)-(4-methoxyphenyl)diazenyl]benzoic acid 290.27 –OH, –OCH₃ Moderate Not reported Dyes, photophysics

Table 2. Research Findings on Stability and Reactivity

Compound Name Stability Features Reactivity Highlights Reference
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid pH-sensitive (protonation at –NH₂ and –SO₃H) Forms complexes with transition metals (e.g., Cu²⁺)
Sulfasalazine Hydrolytically stable in acidic conditions Metabolized to 5-aminosalicylic acid and sulfapyridine
2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic acid Thermally stable up to 500 K Reacts with organotin chlorides to form Sn(IV) complexes

Biological Activity

2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid, also known as an azo compound, is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and dye production. Its unique structure, characterized by the diazenyl group and sulfonic acid functionality, contributes to its biological activity.

  • Chemical Formula : C13H11N3O5S
  • Molecular Weight : 305.31 g/mol
  • Structure : The compound contains an azo linkage (-N=N-) and a sulfonic acid group (-SO3H), which are critical for its biological interactions.

Biological Activities

The biological activities of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid have been investigated in various studies, highlighting its potential therapeutic benefits and mechanisms of action.

Antimicrobial Activity

Research has shown that azo compounds can exhibit antimicrobial properties. A study indicated that similar diazenyl compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.

Antioxidant Properties

Azo compounds are also known for their antioxidant activities. The presence of the sulfonic group enhances the solubility and reactivity of the compound, allowing it to scavenge free radicals effectively . This property could be beneficial in preventing oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity assays have demonstrated that 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid can induce apoptosis in cancer cell lines. A study reported that the compound inhibited cell proliferation in human cancer cells through the activation of caspase pathways .

Case Studies

  • In Vitro Studies :
    • A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency.
    • The compound was tested against various pathogens, revealing a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
  • Mechanistic Insights :
    • The apoptotic mechanism was elucidated through flow cytometry and Western blot analysis, confirming the involvement of mitochondrial pathways in cell death induced by the compound .

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What are the optimal synthetic routes for 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid, and what yields are typically achieved?

Methodological Answer: The synthesis involves diazonium salt coupling. For example:

Diazotization : React 2-amino-5-sulfobenzoic acid with HCl and NaNO₂ at 5°C to form the diazonium salt.

Coupling : Add the diazonium salt to a phenolic compound (e.g., 4-tert-butylphenol) in NaOH, followed by acidification with acetic acid.

Purification : Recrystallize from methanol to obtain red plates (40.3% yield) .
Key Data :

  • Yield: ~40% after recrystallization.
  • Melting point: 453–455 K.
  • Characterization: IR (O–H stretch at ~3400 cm⁻¹, C=O at 1699 cm⁻¹), ¹H/¹³C NMR .

Q. How can researchers assess the purity of this compound during synthesis?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • Recrystallization : Purify via repeated recrystallization in methanol or hexane to remove unreacted starting materials .
  • Elemental Analysis : Confirm purity by matching experimental C/H/N percentages with theoretical values (e.g., C 68.44%, H 6.08%, N 9.39%) .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O–H at ~2500–3000 cm⁻¹, azo N=N at ~1400–1600 cm⁻¹) .
  • NMR : Assign protons and carbons (e.g., aromatic protons at δ 7.3–8.1 ppm, CO₂H at δ 10.7 ppm) .
  • X-Ray Crystallography : Use SHELX software for structure refinement. Example: Planar aromatic rings with a dihedral angle of 23.86° and intramolecular O–H⋯O/N hydrogen bonds .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic and spectroscopic properties of this compound?

Methodological Answer:

  • Computational Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate UV-Vis spectra to compare with experimental λmax values (e.g., solvatochromic shifts in DMSO vs. methanol) .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and nonlinear optical (NLO) properties .
    Example Findings :
  • Theoretical and experimental UV-Vis data show <5% deviation in polar solvents .

Q. What analytical strategies detect and quantify this compound as a pharmaceutical impurity (e.g., in sulfasalazine)?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% formic acid .
  • Reference Standards : Compare retention times with certified impurities (e.g., Sulfasalazine Impurity I, CAS 21542-82-5) .
    Key Data :
  • Limit of Detection (LOD): <0.1% w/w in API mixtures .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Hydrogen Bonding : Intramolecular O–H⋯O/N bonds stabilize the planar conformation. Intermolecular O–H⋯O bonds form inversion dimers, while C–H⋯π interactions create layered slabs .
  • Synthon Analysis : Centrosymmetric carboxylate dimers ({⋯H–O–C=O}₂) dominate the crystal lattice .

Q. What role does solvent polarity play in the solvatochromic behavior of this azo compound?

Methodological Answer:

  • Solvent Screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., DMSO, chloroform, methanol).
  • Linear Solvation Energy Relationships (LSER) : Correlate λmax with solvent parameters (e.g., dielectric constant, Kamlet-Taft π*).
    Example Findings :
  • Bathochromic shifts (~20 nm) observed in polar aprotic solvents due to enhanced charge-transfer transitions .

Q. How can researchers study the biological interactions of this compound (e.g., enzyme inhibition)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Validate with in vitro assays (IC₅₀ measurements) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with biomolecules .

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